![molecular formula C21H21ClN2OS2 B2626673 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798529-17-5](/img/structure/B2626673.png)
2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone
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Description
2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a thiazepane derivative and has been studied for its potential therapeutic properties.
Scientific Research Applications
Antibacterial and Antifungal Activity
A novel series of 1H-indole derivatives were synthesized, including structures related to the compound of interest. These derivatives were characterized and evaluated for their antimicrobial activities. The synthesized compounds showed significant antimicrobial activity, including antibacterial activity against both Gram-positive and Gram-negative bacteria (Bacillus subtilis and Escherichia coli) and antifungal activity against Aspergillus niger and Candida albicans. This research highlights the potential of indole derivatives in the development of new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Agents
Another study focused on the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which are related to the compound of interest. These derivatives were synthesized and evaluated for their anti-inflammatory activity. The results demonstrated that the synthesized compounds exhibited potential anti-inflammatory effects, suggesting their usefulness in developing new anti-inflammatory drugs (Current Drug Discovery Technologies, 2022).
Synthesis and Characterization of Novel Derivatives
Further research involved the synthesis and characterization of novel bioactive molecules, including 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives. These compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. The study found that most of the prepared compounds exhibited excellent antioxidant and antimicrobial activities compared to standard drugs, indicating their potential as bioactive agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Antifungal Activity
Another application involved synthesizing triazolylindole derivatives to evaluate their antifungal activity. This study aimed to explore the antifungal potential of newly synthesized compounds, contributing to the search for effective antifungal agents (International Research Journal of Pharmacy, 2014).
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS2/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-26-19)21(25)14-27-20-13-23-18-8-4-2-6-16(18)20/h1-8,13,19,23H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWWHVKMOHOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone |
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